2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane
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Overview
Description
2-ethyl-7-benzyl-2,7-Diazaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms within a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May result in the formation of ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May produce halogenated derivatives or alkylated compounds.
Scientific Research Applications
2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to enhanced binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2,7-Diazaspiro[4.4]nonane: Lacks the ethyl and benzyl groups, resulting in different physical and chemical properties.
Uniqueness
2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and benzyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWFKCFBKKLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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